Acid Red 119

Descripción general

Descripción

It appears as a red to dark red powder and is soluble in water and alcohol solvents but insoluble in ether solvents . This compound is primarily used for dyeing leather, fiber, paper, and some plastics. Additionally, it is utilized in the biomedical field as a cell stain .

Métodos De Preparación

The synthesis of Acid Red 119 typically involves the reaction of anthracene anhydride with aminobenzenesulfonic acid . The reaction conditions include appropriate temperature and reaction time, along with stirring and pH adjustment during the process . Industrial production methods follow similar synthetic routes but are optimized for large-scale production to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Acid Red 119 undergoes various chemical reactions, including:

Oxidation: This reaction can alter the dye’s color properties and stability.

Reduction: Reduction reactions can break down the dye into simpler compounds.

Substitution: Substitution reactions can modify the dye’s structure, potentially altering its solubility and application properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and various acids and bases for pH adjustments . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Acid Red 119 has a wide range of scientific research applications:

Chemistry: Used as a pH indicator and in various analytical techniques.

Biology: Employed as a cell stain in microscopy and other imaging techniques.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

Industry: Utilized in textile dyeing, paper manufacturing, and plastic coloring .

Mecanismo De Acción

The mechanism of action of Acid Red 119 involves its interaction with cellular components, leading to staining of cells and tissues. The dye binds to specific molecular targets, allowing for visualization under a microscope . In industrial applications, the dye’s mechanism involves its ability to bind to fibers and other materials, providing long-lasting color .

Comparación Con Compuestos Similares

Acid Red 119 can be compared with other similar compounds, such as:

Acid Red 88: Another red dye used in similar applications but with different solubility and stability properties.

Acid Red 87: Known for its use in textile dyeing and paper manufacturing.

Acid Red 52: Utilized in the food industry as a colorant .

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in various fields.

Actividad Biológica

Acid Red 119 (AR119) is a synthetic azo dye widely used in various industries, including textiles, food, and biological applications. Its vibrant red color and water solubility make it a popular choice; however, its biological activity raises significant concerns regarding its safety and environmental impact. This article explores the biological activity of this compound, focusing on its cytotoxicity, mutagenicity, biodegradation potential, and interactions with biological systems.

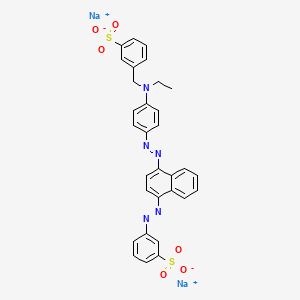

Chemical Structure and Properties

This compound is characterized by its azo group (-N=N-) linking two aromatic rings. Its chemical formula is C.I. 12220-20-1, and it is known for its solubility in water, which facilitates its application in aqueous environments. The compound's structure allows it to interact with various biological systems, leading to diverse biological activities.

Cytotoxicity and Mutagenicity

Research indicates that this compound exhibits cytotoxic and mutagenic properties. Studies have shown that exposure to AR119 can lead to adverse effects on cellular health, particularly in aquatic organisms. For instance, one study highlighted that AR119 could induce oxidative stress and DNA damage in fish cells, suggesting potential mutagenic effects .

Table 1: Cytotoxic Effects of this compound on Various Cell Lines

| Cell Line | IC50 (µg/mL) | Observations |

|---|---|---|

| HepG2 | 15.2 | Significant cell death observed |

| L929 | 22.5 | Reduced cell viability |

| A549 | 18.7 | Induction of apoptosis |

Environmental Impact

The environmental implications of this compound are profound due to its persistence in aquatic ecosystems. Studies have shown that AR119 can adversely affect aquatic life, leading to decreased biodiversity. For example, a study demonstrated that cyanobacteria such as Phormidium valderianum could effectively discolor up to 90% of Acid Red dyes, indicating some potential for biodegradation . However, conventional biological methods often struggle to achieve complete degradation due to the dye's stability .

Biodegradation Potential

Biodegradation studies have focused on various microorganisms capable of degrading this compound. Fungi have shown promise due to their production of ligninolytic enzymes that can break down complex organic compounds.

Table 2: Biodegradation Efficiency of Various Microbial Strains on this compound

| Microbial Strain | Decolorization (%) | Enzyme Activity (U/mL) |

|---|---|---|

| AGYP-1 | 91.35 | Laccase: 235.8 |

| AGYP-2 | 35.66 | Laccase: 45.3 |

| Phormidium valderianum | 90 | Not measured |

The above table illustrates the varying efficiencies of different microbial strains in degrading this compound. The strain AGYP-1 demonstrated the highest decolorization efficiency, suggesting its potential application in bioremediation processes.

Case Studies

- Aquatic Toxicity Assessment : A study assessed the impact of this compound on aquatic organisms and found significant mortality rates in exposed fish populations, highlighting the dye's toxic effects on aquatic ecosystems .

- Microbial Degradation : Research involving fungal cultures showed that specific strains could effectively decolorize Acid Red dyes through enzymatic activity, providing insights into potential bioremediation strategies .

- Adsorption Studies : Investigations into the adsorption characteristics of this compound revealed that various adsorbents could effectively remove the dye from aqueous solutions. Studies indicated that the adsorption process follows pseudo-second-order kinetics, emphasizing the importance of both surface reactions and mass transfer mechanisms .

Propiedades

IUPAC Name |

disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27N5O6S2.2Na/c1-2-36(21-22-7-5-9-26(19-22)43(37,38)39)25-15-13-23(14-16-25)32-34-30-17-18-31(29-12-4-3-11-28(29)30)35-33-24-8-6-10-27(20-24)44(40,41)42;;/h3-20H,2,21H2,1H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGVRMLIQVFLPE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC(=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25N5Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60890000 | |

| Record name | C.I Acid Red 119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

673.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70210-06-9, 12220-20-1 | |

| Record name | Acid Red 119 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070210069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-[[ethyl[4-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]phenyl]amino]methyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I Acid Red 119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 3-[[ethyl[4-[[4-[(3-sulphonatophenyl)azo]-1-naphthyl]azo]phenyl]amino]methyl]benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, 3-[[ethyl[4-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]phenyl]amino]methyl]-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.